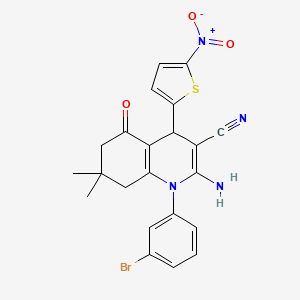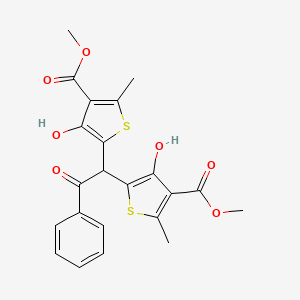![molecular formula C16H21N5O4S B4332385 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B4332385.png)
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine
Overview
Description
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine, also known as DMAT, is a chemical compound used in scientific research. DMAT is a tetrazole-based compound that has been synthesized and studied for its potential use in cancer treatment. In
Mechanism of Action
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine binds to the ATP-binding site of Hsp90 and inhibits its activity. This leads to the destabilization and degradation of oncogenic client proteins that are dependent on Hsp90 for their stability and function. 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been shown to induce apoptosis in cancer cells and has demonstrated efficacy in preclinical studies.
Biochemical and Physiological Effects
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been shown to have a selective inhibitory effect on Hsp90 activity in cancer cells compared to normal cells. This selectivity is thought to be due to the higher expression of Hsp90 in cancer cells. 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has also been shown to have a low toxicity profile in animal studies.
Advantages and Limitations for Lab Experiments
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine is a useful tool for studying the role of Hsp90 in cancer and for identifying potential therapeutic targets. However, 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has limitations in terms of its specificity for Hsp90 and its potential off-target effects. Additionally, 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has limited solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
For 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine research include the development of more specific Hsp90 inhibitors and the identification of biomarkers that can predict response to Hsp90 inhibition. Additionally, 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine may have potential applications in other diseases where Hsp90 plays a role, such as neurodegenerative diseases and infectious diseases. Further research is needed to fully understand the potential of 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine and other Hsp90 inhibitors in these areas.
Scientific Research Applications
2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been studied for its potential use in cancer treatment. Specifically, 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that is overexpressed in cancer cells and is involved in the stabilization and activation of many oncogenic client proteins. Inhibition of Hsp90 activity by 2,6-dimethyl-4-({5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine leads to the degradation of these client proteins and ultimately results in cell death.
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4S/c1-11-8-20(9-12(2)25-11)15(22)10-21-18-16(17-19-21)13-4-6-14(7-5-13)26(3,23)24/h4-7,11-12H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVVVOPRQHBSTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2N=C(N=N2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dimethylmorpholin-4-yl)-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(morpholin-4-ylmethyl)benzyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332311.png)
![N-[4-(piperidin-1-ylmethyl)benzyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4332318.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-7',7'-dimethyl-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4332345.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4332349.png)
![4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-(3-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4332353.png)



![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4332370.png)
![dimethyl 5,5'-[2-(1,3-benzodioxol-5-yl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4332372.png)
![dimethyl 5,5'-[2-(4-fluorophenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B4332374.png)
![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B4332379.png)
![N-(2-chlorophenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4332395.png)
![N-{4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B4332406.png)